Tributyl(3,5-dimethylphenyl)stannane

Description

Contextualization of Organotin Compounds in Modern Organic Synthesis

Organotin compounds, or stannanes, are a class of organometallic compounds characterized by the presence of a tin-carbon bond. wikipedia.org The study of these compounds, known as organotin chemistry, began in 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.org The field experienced significant growth in the 20th century, particularly with the advent of Grignard reagents, which provided a useful method for creating tin-carbon bonds. wikipedia.org Organotin compounds are generally classified by the oxidation state of the tin atom, with tin(IV) compounds being the most common and synthetically useful. wikipedia.org

In modern organic synthesis, organotin compounds have found a multitude of applications. nih.govorientjchem.org They are utilized as heat stabilizers for plastics like polyvinyl chloride (PVC), catalysts in the formation of polyurethanes and the vulcanization of silicones, and as intermediates in the synthesis of complex organic molecules. wikipedia.orgnih.govnih.gov The versatility of organotin compounds stems from the nature of the tin-carbon bond and the ability to tune the reactivity of the compound by altering the organic substituents attached to the tin atom. gelest.com For instance, tetraalkyltins are relatively stable liquids, while monoalkyltin trichlorides are more reactive and soluble in polar solvents. gelest.com

Significance of Aryl Stannanes as Versatile Synthetic Intermediates

Within the broader class of organotin reagents, aryl stannanes have emerged as particularly valuable and versatile intermediates. nih.gov These compounds feature a tin atom bonded to at least one aromatic (aryl) group. Aryl stannanes are notable for their stability, often being stable to air and moisture, which facilitates their handling and storage. wikipedia.org

The primary significance of aryl stannanes lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orguwindsor.ca The Stille reaction is a powerful and widely used method for forming carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules. wikipedia.orgorganic-chemistry.org In this reaction, an aryl stannane (B1208499) transfers its aryl group to an organic electrophile, such as an aryl halide or triflate, in the presence of a palladium catalyst. wikipedia.org The reaction is highly valued for its tolerance of a wide variety of functional groups on both coupling partners, making it suitable for late-stage functionalization in the synthesis of complex natural products and pharmaceuticals. uwindsor.ca

The synthesis of aryl stannanes themselves can be achieved through several methods. nih.govrsc.org Common approaches include the reaction of an organotin halide with an aryl Grignard reagent or aryllithium compound, or the palladium-catalyzed stannylation of aryl halides and triflates. harvard.edulupinepublishers.commdpi.org More recent developments include photochemical methods and Sandmeyer-type stannylations from aryl amines. nih.govrsc.org

Positioning of Tributyl(3,5-dimethylphenyl)stannane within Aryl Organostannane Research

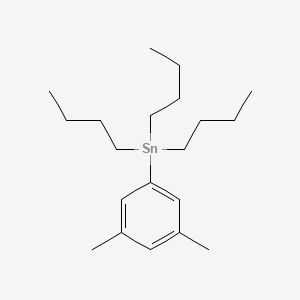

This compound is a specific example of an aryl stannane designed for use in organic synthesis. Its structure consists of a central tin atom bonded to three butyl groups and one 3,5-dimethylphenyl group. The three butyl groups serve to solubilize the molecule in common organic solvents and are generally considered "non-transferable" ligands in cross-coupling reactions. The key functional component of the molecule is the 3,5-dimethylphenyl group, which is transferred to a substrate during a cross-coupling reaction.

This compound serves as a specialized reagent for the introduction of the 3,5-dimethylphenyl moiety into a target molecule. This specific structural unit is of interest in medicinal chemistry and materials science, where precise substitution patterns on aromatic rings can significantly influence the biological activity or physical properties of the final product. By employing this compound in a Stille coupling, synthetic chemists can regioselectively construct complex biaryl systems or other aromatics bearing the 3,5-dimethylphenyl substituent. Its utility lies in the high functional group tolerance and reliability associated with Stille-type couplings. uwindsor.caorganic-chemistry.org

Properties of this compound

| Property | Value |

| CAS Number | 1013082-37-5 sigmaaldrich.com |

| Molecular Formula | C20H36Sn |

| Molecular Weight | 395.21 g/mol |

| Structure | A tin atom bonded to three n-butyl chains and one 3,5-dimethylphenyl ring. |

| Primary Application | Reagent in palladium-catalyzed Stille cross-coupling reactions. |

Properties

IUPAC Name |

tributyl-(3,5-dimethylphenyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.3C4H9.Sn/c1-7-4-3-5-8(2)6-7;3*1-3-4-2;/h4-6H,1-2H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKHZYGJUDMPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aryl Organostannanes, with Specific Reference to Tributyl 3,5 Dimethylphenyl Stannane Precursors

Palladium-Catalyzed Stannylation Reactions

Palladium catalysis is a cornerstone of organostannane synthesis, offering reliable and high-yielding transformations from readily available starting materials. These reactions generally involve the coupling of an aryl electrophile with a tin-containing nucleophile.

Stannylation of Aryl Halides and Pseudohalides with Distannanes

One of the most direct and widely used methods for synthesizing arylstannanes is the palladium-catalyzed coupling of aryl halides or pseudohalides (like triflates) with hexaalkyldistannanes. For the synthesis of tributyl(3,5-dimethylphenyl)stannane, this would involve the reaction of a 3,5-dimethylphenyl halide, such as 1-bromo-3,5-dimethylbenzene (B43891), with hexabutyldistannane.

The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like palladium(II) acetate. rsc.org The choice of ligand is crucial for an efficient reaction, with phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) often employed. rsc.orgnih.gov These reactions are versatile, robust, and can often be performed under relatively mild, solvent-free, or standard organic solvent conditions. nih.gov The protocol is generally tolerant of a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. rsc.orgnih.gov

| Catalyst/Reagent System | Substrate | Conditions | Outcome | Citation |

| Pd(OAc)₂/PCy₃ | (Het)aryl halides | CsF, under air, solvent-free | High yields of (het)arylstannanes | rsc.orgnih.gov |

| Pd(0)/R₃Sn-SnR₃ | Aryl and benzyl (B1604629) halides | N/A | Good yields of coupled products | rsc.org |

| Pd catalyst | Aroyl fluorides | Hexamethyldistannane, no base | Efficient preparation of aryl stannanes | nih.gov |

This table presents generalized data for aryl stannane (B1208499) synthesis. Specific yields and conditions vary based on the exact substrates and ligands used.

Direct Stannylation Approaches

Direct C-H stannylation of unactivated arenes via palladium catalysis is a significant synthetic challenge. While palladium-catalyzed C-H activation is a powerful tool in modern organic synthesis, its application to the direct formation of aryl-tin bonds from simple arenes like m-xylene (B151644) is not yet a widely established method. researchgate.net

Progress in palladium-catalyzed C-H functionalization has largely been concentrated in two areas:

Direct Arylation : This involves the cross-coupling of an arene's C-H bond with an aryl halide, which has seen significant progress for the synthesis of biaryl compounds. nih.govrsc.org

Directed C-H Functionalization : In this strategy, a directing group is installed on the substrate to bind to the palladium catalyst. nih.govyoutube.com This chelation effect brings the catalyst into close proximity to a specific C-H bond (often at the ortho position), enabling its selective activation and functionalization. nih.gov

While these methods underscore the utility of palladium in C-H activation, the direct, non-directed stannylation of simple aromatic hydrocarbons remains an area requiring further development.

Mechanistic Investigations in Palladium-Catalyzed Aryl-Stannane Formation

The mechanism for the palladium-catalyzed stannylation of aryl halides with distannanes is understood to proceed through a catalytic cycle analogous to that of the more familiar Stille cross-coupling reaction. The cycle is initiated by a palladium(0) species, which is often generated in situ from a more stable palladium(II) salt. beilstein-journals.org

The key steps are:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond, forming an arylpalladium(II) halide intermediate (Ar-Pd-X). This is often the rate-determining step of the cycle.

Transmetalation : The distannane (R₃Sn-SnR₃) then reacts with the arylpalladium(II) intermediate. One trialkylstannyl group is transferred to the palladium center, displacing the halide and forming an aryltrialkylstannylpalladium(II) complex (Ar-Pd-SnR₃) and a trialkylstannyl halide byproduct (X-SnR₃).

Reductive Elimination : The final step is the reductive elimination from the Ar-Pd-SnR₃ complex, which forms the desired aryl-stannane (Ar-SnR₃) product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. beilstein-journals.org

Metal-Free Synthetic Methodologies

Growing interest in green chemistry has spurred the development of metal-free methods for constructing C-Sn bonds, avoiding the cost and potential toxicity of transition metal catalysts.

BF₃·OEt₂-Mediated Cross-Coupling Reactions of Hexaalkyl Distannane Reagents with Aryl Triazenes

A notable metal-free approach for the synthesis of arylstannanes involves the reaction of aryl triazenes with hexaalkyl distannanes, mediated by the Lewis acid boron trifluoride etherate (BF₃·OEt₂). sci-hub.se Aryl triazenes can be readily prepared from the corresponding anilines, making 3,5-dimethylaniline (B87155) a suitable precursor for the target system.

In this reaction, the aryl triazene (B1217601) is activated by BF₃·OEt₂. sci-hub.senyu.edu This interaction is believed to generate a reactive arenediazonium salt intermediate in situ. nyu.edu This electrophilic intermediate then couples with the hexaalkyl distannane reagent, leading to the formation of the arylstannane and the release of nitrogen gas. This method provides a valuable, transition-metal-free pathway to a variety of functionalized aryl trimethylstannanes in moderate to good yields at room temperature. sci-hub.se The resulting arylstannanes can be used directly in subsequent one-pot Stille cross-coupling reactions. sci-hub.se

Visible-Light-Driven Radical Processes for Aromatic Stannane Preparation

Photochemical methods represent another frontier in metal-free stannylation. A recently developed strategy utilizes visible light to mediate the stannylation of aryl halides (primarily bromides and iodides) without the need for a metal catalyst or other additives.

The proposed mechanism involves radical intermediates. Under visible light irradiation, an electron donor-acceptor (EDA) complex may form between the solvent and the aryl halide. This complex can facilitate the generation of an aryl radical. This aryl radical then reacts with a distannane (e.g., hexamethyldistannane) to form the desired arylstannane product. The process is notable for its mild, metal-free conditions and broad substrate scope. researchgate.net This radical-based photochemical approach provides a modern, environmentally friendly alternative for preparing aromatic stannanes from aryl halides.

Classical Organometallic Routes to Aryl Stannanes

The most prevalent and straightforward methods for the synthesis of aryltributylstannanes involve the reaction of a trialkyltin halide with a pre-formed aryl organometallic reagent. These methods are widely applicable and generally provide high yields of the desired product.

Reactions of Aryllithium and Organomagnesium Derivatives with Trialkyltin Halides

The reaction of an aryllithium or an aryl Grignard (organomagnesium) reagent with a trialkyltin halide, typically tributyltin chloride, is the most common and direct route to aryltributylstannanes. The synthesis of the necessary precursors for this compound begins with a suitably substituted benzene (B151609) derivative.

For the target compound, the logical starting material is 1-bromo-3,5-dimethylbenzene. This precursor can be converted into either the corresponding aryllithium or aryl Grignard reagent.

Via Organomagnesium (Grignard) Reagent:

The preparation of 3,5-dimethylphenylmagnesium bromide is a standard procedure involving the reaction of 1-bromo-3,5-dimethylbenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) under inert conditions. benchchem.com This Grignard reagent is commercially available, simplifying the subsequent steps. sigmaaldrich.comnih.gov

The subsequent reaction involves the addition of tributyltin chloride to the pre-formed Grignard reagent. The transmetalation reaction proceeds readily to furnish this compound.

Reaction Scheme:

(CH₃)₂C₆H₃Br + Mg → (CH₃)₂C₆H₃MgBr

(CH₃)₂C₆H₃MgBr + Bu₃SnCl → (CH₃)₂C₆H₃SnBu₃ + MgBrCl

This method is generally high-yielding and tolerant of various functional groups, although the strongly basic and nucleophilic nature of the Grignard reagent can be a limitation if sensitive functional groups are present on the aromatic ring.

Via Organolithium Reagent:

Alternatively, the aryllithium reagent can be generated from 1-bromo-3,5-dimethylbenzene via lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) in a solvent like THF or diethyl ether.

The resulting 3,5-dimethylphenyllithium (B8471337) is then quenched with tributyltin chloride to yield the desired stannane.

Reaction Scheme:

(CH₃)₂C₆H₃Br + n-BuLi → (CH₃)₂C₆H₃Li + n-BuBr

(CH₃)₂C₆H₃Li + Bu₃SnCl → (CH₃)₂C₆H₃SnBu₃ + LiCl

This route is also highly efficient. The choice between the Grignard and aryllithium route often depends on the specific substrate, desired reaction conditions, and the availability of reagents. For many applications, the Grignard route is preferred due to the milder reaction conditions and commercial availability of the reagent. sigmaaldrich.com

Below is a table summarizing typical reaction conditions for the synthesis of aryl-metal precursors.

| Aryl-Metal Precursor | Starting Material | Reagent | Solvent | Typical Temperature |

| 3,5-Dimethylphenylmagnesium bromide | 1-Bromo-3,5-dimethylbenzene | Mg turnings | THF | Reflux |

| 3,5-Dimethylphenyllithium | 1-Bromo-3,5-dimethylbenzene | n-Butyllithium | THF/Hexane | -78 °C |

SRN1 Reactions Involving Tin Nucleophiles and Haloarenes

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction offers an alternative pathway for the formation of carbon-tin bonds, particularly for aryl halides that are unreactive under classical nucleophilic aromatic substitution conditions. benchchem.comuwindsor.ca The mechanism proceeds through a radical chain process involving radical anions and aryl radicals as key intermediates. nih.gov

The key steps in the SRN1 mechanism are:

Initiation: The aryl halide (ArX) accepts an electron from an initiator (e.g., solvated electrons in liquid ammonia, or via photo- or electrochemical means) to form a radical anion (ArX•⁻).

Propagation:

The radical anion fragments to form an aryl radical (Ar•) and a halide anion (X⁻).

The aryl radical reacts with the tributyltin anion (Bu₃Sn⁻) to form a new radical anion intermediate ((ArSnBu₃)•⁻).

This new radical anion transfers an electron to another molecule of the starting aryl halide, propagating the chain and forming the final product (ArSnBu₃) and a new initial radical anion (ArX•⁻).

Reaction Scheme:

ArX + e⁻ → [ArX]•⁻

[ArX]•⁻ → Ar• + X⁻

Ar• + [SnBu₃]⁻ → [ArSnBu₃]•⁻

[ArSnBu₃]•⁻ + ArX → ArSnBu₃ + [ArX]•⁻

While the SRN1 mechanism is a powerful tool for forming various C-C and C-heteroatom bonds on unactivated aromatic systems, its application for the synthesis of aryl stannanes is less common compared to the classical organometallic routes. uwindsor.canih.gov Specific documented examples for the synthesis of this compound via an SRN1 pathway are not prevalent in the literature, likely due to the high efficiency and simplicity of the Grignard and aryllithium methods for this particular substrate.

Regioselectivity and Substrate Scope Considerations in Aryl Stannane Synthesis

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of synthesizing this compound, the regiochemistry is fundamentally controlled by the substitution pattern of the starting haloarene precursor.

For the synthesis of this compound, the required precursor is a 1-halo-3,5-dimethylbenzene, such as 1-bromo-3,5-dimethylbenzene. The synthesis of this precursor itself must be regioselective. Starting from m-xylene, direct bromination can lead to a mixture of isomers. Therefore, a more controlled synthetic sequence is often employed to ensure the correct 3,5-disubstitution pattern.

Once the 1-halo-3,5-dimethylbenzene precursor is obtained, the subsequent stannylation reaction via the Grignard or aryllithium route is inherently regioselective. The tin group will substitute the halogen atom, preserving the 3,5-dimethylphenyl scaffold. In this specific case, since the starting aryl halide has a pre-defined substitution pattern, the challenge of regioselectivity lies in the synthesis of the precursor rather than the stannylation step itself.

The substrate scope for the classical organometallic routes is broad. However, the presence of acidic protons (e.g., -OH, -NH₂, -COOH) or reactive electrophilic functional groups (e.g., esters, ketones) on the aryl halide can be problematic as they will react with the highly basic and nucleophilic aryllithium or Grignard reagents. In such cases, protection of the incompatible functional groups is necessary before the formation of the organometallic reagent.

Computational and Theoretical Investigations of Aryl Organostannanes

Quantum Chemical Studies on Molecular Structure and Bonding Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of aryl organostannanes. nih.govuni-konstanz.de These methods allow for the detailed analysis of molecular geometries, electronic structures, and the nature of the crucial tin-carbon (Sn-C) bond.

Conformational Analysis and Electronic Structure of Aryl Stannanes

The three-dimensional structure of Tributyl(3,5-dimethylphenyl)stannane is characterized by a central tin atom bonded to three flexible butyl chains and the rigid 3,5-dimethylphenyl (xylyl) group.

Electronic Structure: DFT and Natural Bond Orbital (NBO) analysis are used to understand the distribution of electrons within the molecule. uctm.edu These calculations typically show a significant polarization of the Sn-C bond, with the tin atom bearing a partial positive charge and the carbon atoms carrying partial negative charges. The 3,5-dimethylphenyl group acts as an electron-donating group, influencing the electron density at the tin center and affecting the molecule's reactivity.

Calculation of Bond Dissociation Enthalpies and Energetics of Sn-C Bonds

The strength of the Sn-C bond is a critical factor in the reactivity of organostannanes, particularly in reactions like the Stille cross-coupling. researchgate.netcdnsciencepub.com The Bond Dissociation Enthalpy (BDE) is the energy required to break this bond homolytically, forming a tributyltin radical and a 3,5-dimethylphenyl radical.

Computational chemistry offers a reliable way to calculate these BDEs. youtube.com Studies have benchmarked various DFT functionals to find the most accurate methods for organotin compounds. researchgate.net For instance, the M06-2X functional combined with a triple-zeta basis set like def2-TZVP has been shown to provide BDEs with an accuracy of approximately 2 kcal/mol compared to experimental values. nih.gov The calculated BDE for the Sn-C(aryl) bond in compounds like this compound is crucial for understanding the thermodynamics of transmetalation steps in catalytic cycles.

| Bond (Y3Sn-X) | Y Group | X Group | Calculated BDE (kJ/mol) | Computational Method Level |

|---|---|---|---|---|

| Bu3Sn-H | Butyl | H | 312.8 | B3LYP/SDB-aug-cc-pVTZ |

| Me3Sn-CH3 | Methyl | Methyl | 268.2 | B3LYP/SDB-aug-cc-pVTZ |

| Ph3Sn-H | Phenyl | H | 323.5 | B3LYP/SDB-aug-cc-pVTZ |

| Bu3Sn-Ph | Butyl | Phenyl | ~300-330 | Typical DFT Range |

Data adapted from computational studies on organotin compounds. The value for Bu3Sn-Ph is an estimated range typical for aryl-stannane bonds based on available literature. researchgate.netcdnsciencepub.com

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a cornerstone for understanding the complex, multi-step mechanisms of catalytic reactions involving aryl stannanes. google.com By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed.

Simulation of Transition States and Energy Profiles in Organotin-Mediated Alkylations and Cross-Couplings

The Stille reaction is a prominent example of a cross-coupling reaction where this compound could be used to transfer its 3,5-dimethylphenyl group to another molecule. uwindsor.ca DFT calculations have been extensively applied to model this reaction. unipi.itresearchgate.netpolito.it

Elucidation of Catalytic Cycles and Intermediates in Aryl Stannane (B1208499) Transformations

Beyond single steps, computational chemistry can map out the entire catalytic cycle. acs.org This involves identifying and characterizing all intermediates, which are often short-lived and difficult to detect experimentally. For the Stille reaction, DFT studies have characterized the palladium(0) and palladium(II) intermediates involved in the cycle. researchgate.net These models confirm the roles of ligands on the palladium center and can predict how modifications to the aryl stannane, such as the methyl groups on the phenyl ring in this compound, might influence reaction rates and efficiency.

Validation of Computational Models through Comparative Analyses with Experimental Spectroscopic Data

The reliability of computational models hinges on their ability to reproduce experimental observations. nih.gov A crucial validation step is to compare computationally predicted properties with experimental spectroscopic data. researchgate.net

For a given computed minimum-energy structure of this compound, properties such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹⁹Sn) and infrared (IR) vibrational frequencies can be calculated. chemaxon.com These predicted spectra are then compared to experimentally measured spectra. A close match between the theoretical and experimental data provides confidence in the accuracy of the computed molecular structure and electronic environment. d-nb.infosemanticscholar.org Discrepancies, on the other hand, can prompt refinements to the computational model, leading to a more accurate and predictive theoretical framework.

| Computational Method | Primary Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Reaction Pathways | Stable conformers, transition state structures, reaction energy profiles. acs.org |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure Analysis | Atomic charges, bond polarization, donor-acceptor interactions. uctm.edu |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | UV-Vis absorption spectra, electronic transitions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Characterization of chemical bonds (e.g., covalent, ionic). |

Q & A

Q. What are the standard synthetic routes for Tributyl(3,5-dimethylphenyl)stannane, and how are intermediates characterized?

this compound is typically synthesized via nucleophilic substitution or transmetallation reactions. A common approach involves reacting 3,5-dimethylphenyllithium with tributyltin chloride under inert conditions (e.g., argon atmosphere) at low temperatures (−78°C). Post-synthesis, intermediates are purified via column chromatography and characterized using multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn), FT-IR spectroscopy , and elemental analysis to confirm structural integrity and purity .

Q. What safety protocols are critical when handling organotin compounds like this compound?

Due to the neurotoxicity of organotin compounds, researchers must use glove boxes or fume hoods, wear nitrile gloves, lab coats, and safety goggles. Waste should be segregated into designated containers for heavy-metal disposal. Pre-experiment risk assessments should include checks for air-sensitive or moisture-reactive behavior, as highlighted in protocols for structurally similar phosphine oxides .

Q. How is purity validated for this compound in synthesis workflows?

Purity is assessed via GC-MS or HPLC coupled with UV detection. Thresholds for impurities (e.g., residual tributyltin chloride or by-products) should align with USP guidelines, where unspecified impurities are controlled at ≤0.1% and total impurities ≤0.5% .

Advanced Research Questions

Q. How do experimental conditions influence the stability of this compound in long-term studies?

Stability studies should monitor degradation under varying temperatures, humidity, and light exposure. For example, accelerated aging at 40°C/75% RH over 6 months can reveal hydrolytic decomposition pathways. Analytical methods like NMR kinetics or LC-QTOF-MS track degradation products, such as di- or mono-butyltin derivatives .

Q. What strategies resolve contradictions in toxicological data for organotin compounds?

Conflicting toxicity results (e.g., EC50 variations in aquatic models) require dose-response revalidation using standardized OECD Test Guidelines (e.g., Test No. 203 for fish acute toxicity). Cross-referencing with structural analogs, such as bis(3,5-dimethylphenyl)phosphine oxide, can clarify mechanism-driven discrepancies .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations model Sn–C bond dissociation energies and steric effects from the 3,5-dimethylphenyl group. Comparing calculated activation barriers with experimental kinetic data (e.g., Stille coupling efficiencies) validates predictive accuracy .

Q. What methodologies identify trace impurities in this compound batches?

High-resolution mass spectrometry (HRMS) and ¹¹⁹Sn NMR detect tin-containing impurities at ppm levels. Isotopic labeling (e.g., ¹¹⁹Sn-enriched precursors) aids in quantifying low-abundance species like tributyltin oxides .

Q. How does substituent position (3,5-dimethyl vs. para-substituted analogs) affect organotin compound reactivity?

Comparative kinetic studies using stopped-flow UV-Vis spectroscopy quantify reaction rates in cross-coupling reactions. For example, 3,5-dimethyl groups increase steric hindrance, reducing transmetallation efficiency by ~30% compared to less hindered analogs .

Methodological Tables

Key Considerations for Experimental Design

- Temporal Effects : Monitor compound stability at multiple timepoints using LC-MS to account for degradation .

- Steric vs. Electronic Effects : Use Hammett plots to correlate substituent effects (σ values) with reaction outcomes .

- Toxicology : Prioritize in vitro assays (e.g., MTT on HepG2 cells) before in vivo models to minimize ethical concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.